N-[(1-ethylpyrrolidin-2-yl)methyl]-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide
Description
N-[(1-Ethylpyrrolidin-2-yl)methyl]-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide is a synthetic indole-acetamide derivative characterized by a complex heterocyclic architecture. Its structure features:
- Indole core: A 1H-indol-3-yl moiety substituted at position 1 with a 2-oxo-2-(piperidin-1-yl)ethyl group.
- Acetamide backbone: A 2-oxoacetamide group at position 3 of the indole, further modified by an N-[(1-ethylpyrrolidin-2-yl)methyl] substituent.
This compound is hypothesized to exhibit bioactivity relevant to medicinal chemistry, given structural similarities to known tubulin inhibitors and kinase modulators .
Properties
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3/c1-2-26-14-8-9-18(26)15-25-24(31)23(30)20-16-28(21-11-5-4-10-19(20)21)17-22(29)27-12-6-3-7-13-27/h4-5,10-11,16,18H,2-3,6-9,12-15,17H2,1H3,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELZHZPQUNMNIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
D-24851 (2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide)
- Structural Differences : Lacks the piperidine-pyrrolidine dual heterocyclic system of the target compound. Instead, it features a 4-chlorobenzyl group at position 1 and a pyridin-4-yl acetamide substituent.
- Activity : Demonstrates potent tubulin inhibition (IC₅₀ = 15 nM) and antiproliferative effects in cancer cells . The target compound’s piperidine group may enhance blood-brain barrier penetration compared to D-24851’s pyridine ring.
Adamantane-Substituted Indole-Acetamide
- Structural Differences : Incorporates a bulky adamantane group at position 2 of the indole, contrasting with the target compound’s 1-(piperidinyl-ethyl) substitution.
- Activity : Shows moderate antiproliferative activity (GI₅₀ = 0.5–2 μM) against solid tumors. The adamantane moiety increases lipophilicity but may reduce solubility compared to the target compound’s polar heterocycles.
3-Oxo-3-piperidin-1-yl-propionitrile
- Structural Differences : A simpler propionitrile scaffold lacking the indole core. However, the piperidin-1-yl group is retained, suggesting shared synthetic intermediates (e.g., piperidine-based alkylation).
- Utility : Serves as a precursor for chromene derivatives, highlighting the versatility of piperidine-containing intermediates in heterocyclic synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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